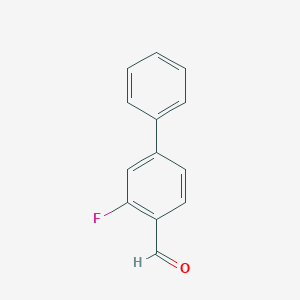

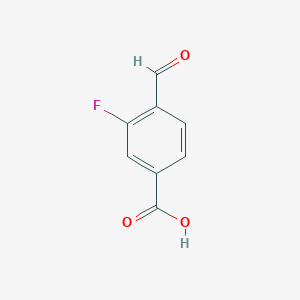

3-Fluoro-4-formylbenzoic acid

Vue d'ensemble

Description

3-Fluoro-4-formylbenzoic acid is a chemical compound with the CAS Number: 193290-80-1. It has a molecular weight of 168.12 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5FO3/c9-7-3-5 (8 (11)12)1-2-6 (7)4-10/h1-4H, (H,11,12) and the InChI key is GJJKOIYVMNOZSD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid compound. It is stored at room temperature in an inert atmosphere. The predicted boiling point is 330.6±27.0 °C and the predicted density is 1.426±0.06 g/cm3 .Applications De Recherche Scientifique

1. Enhancing Transketolase Reaction with Aromatic Aldehydes

Payongsri et al. (2012) discovered that 3-formylbenzoic acid and 4-formylbenzoic acid could be used as molecular probes to study transketolase mutants. These compounds significantly improved the reaction rate and yield of transketolase with aromatic aldehydes, producing novel α,α-dihydroxyketones at much higher yields and specific activities compared to benzaldehyde (Payongsri et al., 2012).

2. Development of Anticancer Agents

A study by Basu Baul et al. (2017) involved the creation of triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized by reacting triphenylstannyl 4-formylbenzoate with primary aromatic amines. These compounds demonstrated potent and selective cytotoxicity against cancer cells, suggesting their potential as anticancer agents (Basu Baul et al., 2017).

3. Synthesis of Heterocyclic Organic Compounds

Niedek et al. (2016) explored the transformation of 2-formylbenzoic acid into a series of heterocyclic compounds like phthalides and isoindolinones. This work demonstrated the versatility of formylbenzoic acids in synthesizing diverse organic structures (Niedek et al., 2016).

4. Antifungal Properties

Research by Borys et al. (2019) found that fluoro-2-formylphenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, showed significant antifungal activity against various fungal strains. The study highlighted the importance of the fluorine substituent in enhancing antifungal properties (Borys et al., 2019).

5. Insecticidal Applications

Mohan et al. (2004) synthesized 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, starting from 4-fluoro-3-phenoxybenzaldehyde. These compounds were tested for insecticidal activity against various crop pests, demonstrating their potential in agricultural applications (Mohan et al., 2004).

6. Organic Synthesis Intermediates

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

It is known that benzoic acid derivatives can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-formylbenzoic acid . These factors can include the pH of the environment, the presence of other compounds, temperature, and more.

Propriétés

IUPAC Name |

3-fluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJKOIYVMNOZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611988 | |

| Record name | 3-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-80-1 | |

| Record name | 3-Fluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)